molecular formula CKN B113684 Potassium cyanide-13C CAS No. 25909-68-6

Potassium cyanide-13C

Cat. No.: B113684
CAS No.: 25909-68-6
M. Wt: 66.109 g/mol
InChI Key: NNFCIKHAZHQZJG-YTBWXGASSA-N
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Description

Potassium cyanide-13C is a labeled compound where the carbon atom in the cyanide group is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, particularly in the fields of organic synthesis and isotopic labeling. This compound is a colorless crystalline solid that is highly soluble in water and has a faint, bitter almond-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium cyanide-13C is typically synthesized by treating hydrogen cyanide-13C with an aqueous solution of potassium hydroxide. The reaction is as follows:

HCN-13C+KOHKCN-13C+H2O\text{HCN-13C} + \text{KOH} \rightarrow \text{KCN-13C} + \text{H}_2\text{O} HCN-13C+KOH→KCN-13C+H2​O

This reaction is carried out under controlled conditions to ensure the purity and yield of the product. The solution is then evaporated under vacuum to obtain the solid this compound.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the careful handling of hydrogen cyanide-13C and potassium hydroxide to prevent any hazardous exposure. The final product is packaged and stored under conditions that prevent moisture absorption and degradation.

Chemical Reactions Analysis

Hydrolysis and Acid Reactions

K13CNK^{13}CN reacts with water or acids to release hydrogen cyanide-13C (H13CNH^{13}CN):

K13CN+H2OH13CN+KOH slow hydrolysis K^{13}CN+H_2O\rightarrow H^{13}CN+KOH\quad \text{ slow hydrolysis }K13CN+HClH13CN+KCl rapid acid reaction K^{13}CN+HCl\rightarrow H^{13}CN+KCl\quad \text{ rapid acid reaction }

  • Key Data :

    • Hydrolysis occurs more rapidly in acidic conditions, releasing toxic H13CNH^{13}CN gas .

    • Moisture exposure causes volatilization as H13CNH^{13}CN, detectable via isotopic labeling .

Oxidation Reactions

K13CNK^{13}CN reacts with oxidizing agents to form cyanate or carbon dioxide:

2K13CN+3H2O22K13CNO+3H2O with hydrogen peroxide 2K^{13}CN+3H_2O_2\rightarrow 2K^{13}CNO+3H_2O\quad \text{ with hydrogen peroxide }K13CN+2O2K13CO3+NO2 combustion K^{13}CN+2O_2\rightarrow K^{13}CO_3+NO_2\quad \text{ combustion }

  • Key Findings :

    • Oxidation by chlorates or nitrates at high temperatures can cause explosions .

    • Reaction with nitrites forms unstable intermediates, leading to detonation .

Complexation with Metals

K13CNK^{13}CN forms stable complexes with transition metals, crucial in electroplating and gold extraction:

4Au+8K13CN+O2+2H2O4K[Au(13CN)2]+4KOH4Au+8K^{13}CN+O_2+2H_2O\rightarrow 4K[Au(^{13}CN)_2]+4KOH

  • Industrial Relevance :

    • Forms water-soluble 13C^{13}C-labeled gold cyanide complexes for mining .

    • Isotopic tracing confirms ligand exchange dynamics in solution .

Reactivity with Halogens and Oxohalides

K13CNK^{13}CN reacts violently with halogens (e.g., iodine) and oxohalides:

K13CN+I2KI+13CNI exothermic K^{13}CN+I_2\rightarrow KI+^{13}CNI\quad \text{ exothermic }

  • Hazard Notes :

    • Reaction with nitrogen trichloride (NCl3NCl_3) initiates explosive decomposition .

    • Perchloryl fluoride (ClO3FClO_3F) causes explosions above 100°C .

Thermal Decomposition

Heating K13CNK^{13}CN produces toxic gases:

2K13CN+4O2K2CO3+CO2+2NO2 300 C 2K^{13}CN+4O_2\rightarrow K_2CO_3+CO_2+2NO_2\quad \text{ 300 C }

  • Thermal Stability :

    • Decomposes at >300°C, emitting 13CO2^{13}CO_2, NOxNO_x, and residual cyanide .

Reaction with Carbonyl Compounds

K13CNK^{13}CN reacts with aldehydes/ketones in the presence of ammonium carbonate to form hydantoins:

R2CO+K13CN+(NH4)2CO3R2C(13CN)NHCONH2 hydantoin synthesis R_2CO+K^{13}CN+(NH_4)_2CO_3\rightarrow R_2C(^{13}CN)NHCONH_2\quad \text{ hydantoin synthesis }

  • Mechanistic Insight :

    • Isotopic labeling confirms cyanide incorporation into the hydantoin ring .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Applications
HydrolysisH2OH_2O, acidic conditionsH13CNH^{13}CN, KOHKOHToxicity studies
OxidationH2O2H_2O_2, O2O_2K13CNOK^{13}CNO, K13CO3K^{13}CO_3Oxidative metabolism tracing
SubstitutionAlkyl halidesR13CNR-^{13}CNOrganic synthesis
Metal complexationAuAu, O2O_2K[Au(13CN)2]K[Au(^{13}CN)_2]Gold extraction

Scientific Research Applications

Chemistry

Tracer Studies : Potassium cyanide-13C is widely utilized as a tracer in chemical reactions to study mechanisms and pathways. It helps elucidate reaction intermediates and product distributions, enhancing the understanding of complex organic transformations.

Synthesis of Organic Compounds : This compound is instrumental in the synthesis of nitriles, carboxylic acids, and hydantoins through various reactions, such as nucleophilic substitutions and condensation reactions .

ApplicationDescription
Tracer StudiesUsed to track reaction mechanisms
Organic SynthesisPreparation of nitriles and carboxylic acids

Biology

Metabolic Studies : In biological research, this compound is employed to trace the incorporation of cyanide into biological molecules. This application is crucial for understanding metabolic pathways involving cyanide detoxification and its effects on cellular respiration .

Toxicological Research : The compound is used to investigate the toxicological effects of cyanide exposure, particularly its impact on cytochrome c oxidase activity in mitochondria, which leads to cellular hypoxia .

ApplicationDescription
Metabolic PathwaysTracing cyanide incorporation in biological systems
ToxicologyStudying effects on cellular respiration

Medicine

Clinical Research : this compound plays a role in clinical studies aimed at understanding cyanide poisoning mechanisms. Research has shown that it inhibits cytochrome c oxidase, leading to rapid respiratory failure . Case studies highlight its use in developing antidotes like hydroxocobalamin for acute cyanide poisoning treatment.

ApplicationDescription
Clinical ResearchUnderstanding mechanisms of cyanide poisoning
Antidote DevelopmentResearching treatments for cyanide toxicity

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to trace the metabolic pathways of cyanide detoxification in liver cells. The findings revealed that the compound was converted to thiocyanate via rhodanese, providing insights into detoxification processes and potential therapeutic approaches for cyanide exposure.

Case Study 2: Toxicological Effects

Research documented a case where this compound was administered in controlled laboratory settings to assess its effects on cellular respiration. Results indicated significant inhibition of ATP production within minutes, underscoring the compound's potency as a respiratory inhibitor .

Mechanism of Action

Potassium cyanide-13C exerts its effects by inhibiting cellular respiration. It acts on mitochondrial cytochrome c oxidase, blocking oxidative phosphorylation and preventing the transport of electrons to oxygen in the electron transport chain. This inhibition leads to a shift towards anaerobic metabolism, resulting in lactic acidosis and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    Potassium cyanide: The non-labeled version of potassium cyanide-13C.

    Sodium cyanide: Another cyanide salt with similar properties but different cation.

    Trimethylsilyl cyanide: A cyanide source used in organic synthesis.

    Zinc cyanide: Used in electroplating and as a reagent in organic synthesis.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This property makes it invaluable in studies requiring detailed understanding of reaction mechanisms and metabolic pathways.

Biological Activity

Potassium cyanide-13C (KCN-13C) is an isotopically labeled compound that serves as a critical tool in various fields of scientific research, particularly in biochemistry and toxicology. This article delves into the biological activity of KCN-13C, focusing on its mechanism of action, biochemical pathways, and implications for health and safety.

Overview of this compound

This compound is a carbon-13 isotopically enriched version of potassium cyanide, a well-known mitochondrial poison. Its primary applications include tracing chemical reactions and studying biological pathways due to its unique isotopic signature. The compound is synthesized by reacting potassium hydroxide with isotopically labeled hydrogen cyanide under controlled conditions to ensure purity and isotopic enrichment.

Target and Mode of Action

KCN-13C primarily targets cytochrome c oxidase , an essential enzyme in the mitochondrial electron transport chain. The binding of KCN-13C to the iron within the heme group of cytochrome c oxidase inhibits its function, leading to a cessation of aerobic respiration. This inhibition disrupts oxidative phosphorylation, resulting in decreased ATP production and subsequent cellular hypoxia .

Biochemical Pathways Affected

The interaction of KCN-13C with cytochrome c oxidase affects several critical biochemical pathways:

  • Electron Transport Chain : Inhibition leads to a halt in ATP synthesis.
  • Metabolic Acidosis : Increased lactate production due to anaerobic metabolism.
  • Cellular Signaling : Disruption in ATP-dependent signaling pathways can impair cellular responses .

Pharmacokinetics

KCN-13C is rapidly absorbed through various routes, including gastrointestinal, respiratory, and dermal pathways. The onset of toxicity is swift, with significant effects observed at blood cyanide concentrations as low as 40 µmol/L. The metabolism involves detoxification primarily through the enzyme rhodanese, converting cyanide to thiocyanate, which is less toxic and excreted via urine .

Toxicological Profiles

A comprehensive review of case studies indicates that exposure to potassium cyanide can result in severe health outcomes. For instance:

  • Acute Toxicity : In animal models, doses as low as 0.7 mg/kg can lead to rapid fatalities .
  • Chronic Exposure : Long-term exposure has been linked to neurological deficits and behavioral changes in both humans and animals .

Experimental Studies

  • Rodent Models : Studies have shown that oral administration of KCN leads to rapid uptake and metabolism. In one study, female mice exhibited faster elimination rates compared to males .
  • Detoxification Mechanisms : Research has demonstrated that methionine supplementation can mitigate cyanide toxicity by promoting detoxification pathways .

Safety Information

KCN-13C poses significant health risks:

  • Corrosive Nature : It can cause severe burns upon contact with skin or eyes.
  • Toxicity : Classified as highly toxic; fatal if ingested or inhaled.
  • Environmental Impact : Very toxic to aquatic life with long-lasting effects .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Potassium Cyanide-13C in laboratory settings?

this compound requires stringent safety measures due to its extreme toxicity. Key protocols include:

  • Use of a certified chemical fume hood for all procedures to prevent inhalation of vapors or dust .
  • Storage in secondary containment labeled with "Caution: Extremely Toxic Chemicals" to prevent accidental exposure .
  • Mandatory training for lab personnel on emergency protocols, decontamination procedures, and proper PPE (gloves, lab coats, eye protection) .
  • Strict avoidance of acids, as contact generates hydrogen cyanide gas, which is lethal .

Q. How is this compound synthesized, and what methods ensure isotopic purity?

Synthesis typically involves isotopic enrichment of carbon-13 in the cyanide precursor. A common method includes:

  • Reacting 13C^{13}\text{C}-labeled sodium cyanide with potassium hydroxide under controlled anhydrous conditions .
  • Purification via recrystallization in ethanol to remove non-isotopic impurities, followed by mass spectrometry or NMR verification of 13C^{13}\text{C} enrichment (>99%) .

Q. What analytical techniques verify the isotopic enrichment and purity of this compound?

Researchers employ:

  • Isotope Ratio Mass Spectrometry (IRMS): Quantifies 13C^{13}\text{C} abundance and detects isotopic impurities .
  • Nuclear Magnetic Resonance (NMR): 13C^{13}\text{C}-NMR confirms the position and integration of the labeled carbon .
  • Elemental Analysis: Validates stoichiometric ratios of K, C, and N to rule off-target compounds .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis to study cyanide detoxification pathways?

Experimental design considerations include:

  • Tracer Dilution Assays: Administer 13C^{13}\text{C}-labeled cyanide to cell cultures or model organisms, then track incorporation into metabolites (e.g., thiocyanate via rhodanese) using LC-MS .
  • Controls: Use unlabeled KCN to distinguish background signals and validate isotopic tracing efficiency .
  • Kinetic Modeling: Apply computational tools like INCA to quantify flux rates through detoxification pathways .

Q. What strategies mitigate isotopic cross-contamination in dual-labeling experiments (e.g., 13C^{13}\text{C}13C and 15N^{15}\text{N}15N)?

To prevent interference:

  • Physical Separation: Use dedicated glassware and fume hoods for each isotopic compound .
  • Analytical Workflow Optimization: Employ orthogonal techniques (e.g., IRMS for 13C^{13}\text{C}, isotope-ratio IR spectroscopy for 15N^{15}\text{N}) to isolate signals .
  • Data Normalization: Apply correction factors for natural abundance isotopes in raw spectra .

Q. How should discrepancies in metabolic flux data from this compound experiments be resolved?

Contradictions may arise from incomplete labeling or side reactions. Methodological solutions include:

  • Replication: Repeat experiments with fresh batches of 13C^{13}\text{C}-KCN to rule out degradation .
  • Cross-Validation: Compare results with alternative tracers (e.g., 14C^{14}\text{C}-cyanide) or genetic knockout models lacking detoxification enzymes .
  • Error Propagation Analysis: Quantify uncertainties in isotopic enrichment measurements and integrate them into flux calculations .

Properties

IUPAC Name

potassium;azanylidyne(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CN.K/c1-2;/q-1;+1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCIKHAZHQZJG-YTBWXGASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C-]#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CKN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

66.109 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25909-68-6
Record name 25909-68-6
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Potassium cyanide-13C
Potassium cyanide-13C

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